molecular formula C18H12FN5O2 B11667381 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667381
M. Wt: 349.3 g/mol
InChI Key: MPHARLRIAAOLRH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core linked to a hydrazide moiety and substituted with a 4-fluorophenyl group at position 3 and a 2-ketoindol-3-yl group at the hydrazide terminus.

Properties

Molecular Formula

C18H12FN5O2

Molecular Weight

349.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H12FN5O2/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)17(25)24-23-16-12-3-1-2-4-13(12)20-18(16)26/h1-9,20,26H,(H,21,22)

InChI Key

MPHARLRIAAOLRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reactants : Ethyl acetoacetate and 4-fluorophenylhydrazine.

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux (70–80°C) for 6–8 hours.

  • Yield : 60–75% after recrystallization.

The intermediate is hydrolyzed to the carboxylic acid, followed by conversion to carbohydrazide using hydrazine hydrate.

Reaction of Hydrazines with Acetylenic Ketones

Acetylenic ketones offer an alternative route for regioselective pyrazole formation. This method avoids diketone precursors and leverages hypervalent iodine reagents for trifluoromethylation.

Protocol:

  • Substrate : 4-Fluorophenylacetylene ketone.

  • Reagents : Phenylhydrazine, trifluoromethylating agents (e.g., Togni reagent).

  • Catalyst : Transition-metal-free conditions or Cu(OTf)₂.

  • Outcome : 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide with 65–70% yield.

Regioselectivity Challenges :

  • Methylhydrazine favors 3,5-disubstituted pyrazoles, while arylhydrazines produce mixtures.

  • Steric effects and hydrogen bonding (e.g., ethyl ester groups) improve selectivity.

Di(lower Alkyl) Carbonate and Hydrazine Reaction for Carbohydrazide

The carbohydrazide moiety is synthesized via a two-stage process using di(lower alkyl) carbonates (e.g., dimethyl carbonate) and hydrazine.

Optimized Steps:

StepParametersDetails
Stage 1 Molar ratio (Hydrazine:Carbonate = 0.95:1)Forms lower alkyl carbazate.
Distillation Pressure: 1–100 mmHg; Temp: 25–70°CRemoves methanol/water byproducts.
Stage 2 Excess hydrazine (1.8:1–2.2:1 ratio)Converts carbazate to carbohydrazide.
Crystallization Cooling to 0–30°CYields 77–82% pure product.

Coupling Reactions for Final Product Assembly

The ketoindole moiety is introduced via Schiff base formation between the carbohydrazide and 2-ketoindole-3-carbaldehyde.

Coupling Protocol:

  • Reactants : 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide and 2-ketoindole-3-carbaldehyde.

  • Solvent : Ethanol or THF.

  • Catalyst : Acidic (acetic acid) or neutral conditions.

  • Time/Temp : 12–24 hours at 25–50°C.

  • Yield : 50–68% after column chromatography.

Key Analytical Data :

  • IR : N-H stretch at 3290 cm⁻¹, C=O at 1672 cm⁻¹.

  • ¹H NMR : Singlets for NH₂ (δ 9.19) and NH (δ 4.18).

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYield
Cyclocondensation High reproducibilityRequires diketone precursors60–75%
Acetylenic Ketones RegioselectiveSensitive to substituents65–70%
Carbohydrazide Route ScalableMulti-step distillation77–82%
Coupling ModularLow yield due to steric hindrance50–68%

Challenges and Optimization Strategies

  • By-Product Formation :

    • Hydrazine excess in Stage 2 reduces carbazate residues.

    • Vacuum distillation minimizes methanol/water contamination.

  • Steric Hindrance in Coupling :

    • Microwave-assisted synthesis reduces reaction time (30 mins, 70°C).

    • Use of Dean-Stark trap removes water, shifting equilibrium.

  • Purification :

    • Recrystallization from ethanol/water improves purity (>98%).

    • Chromatography (silica gel, ethyl acetate/hexane) isolates regioisomers.

Recent Advances (Post-2023)

  • Flow Chemistry : Continuous synthesis reduces reaction time by 40%.

  • Biocatalysis : Lipase-mediated coupling achieves 85% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N’'-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor binding: Interacting with cell surface receptors, modulating signal transduction pathways.

    Protein interaction: Binding to specific proteins, altering their structure or function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities among pyrazole carbohydrazide derivatives:

Compound Name Substituent at Pyrazole-3 Position Hydrazide Substituent Notable Features/Activities Reference
Target Compound : 3-(4-Fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide 4-Fluorophenyl 2-Ketoindol-3-yl Potential for dual electronic effects
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl 2-Oxoindol-3-yl Enhanced lipophilicity; possible antimicrobial activity
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide 4-Butoxyphenyl 2-Methylindol-3-yl methylene Increased solubility due to alkoxy group
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 2,4,5-Trimethoxyphenyl methylene Enhanced H-bonding potential; anticancer applications
3-(5-Chlorothiophen-2-yl)-N′-[(E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide 5-Chlorothiophen-2-yl Furan-2-yl ethylidene Heterocyclic diversity; possible enzyme inhibition
3-[3-(Benzyloxy)phenyl]-N'-[(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide 3-Benzyloxyphenyl 4-Fluorophenyl methylidene Bulky substituent; conformational effects

Key Observations

The target compound’s 4-fluorophenyl group balances moderate electronegativity with reduced steric hindrance. Electron-Donating Groups (e.g., OMe, OBut): Methoxy and butoxy substituents () enhance solubility and hydrogen-bonding capacity, which may improve bioavailability.

Hydrazide Modifications :

  • Indole vs. Aromatic Moiety : The 2-ketoindol-3-yl group in the target compound introduces a planar, heterocyclic system that may interact with biological targets via π-π stacking or hydrogen bonding. In contrast, trimethoxyphenyl () or furan-based () substituents offer distinct electronic profiles.

The fluorophenyl moiety, seen in other compounds (e.g., ), is associated with antituberculosis activity, suggesting a plausible pathway for further investigation.

Research Tools and Methodologies

  • Computational Screening : Molecular docking and ADMET analysis () could predict the target compound’s pharmacokinetic profile based on its structural relatives.

Biological Activity

The compound 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. The general synthetic route includes the formation of the pyrazole ring followed by the introduction of the 4-fluorophenyl group and the carbohydrazide moiety.

Key Steps in Synthesis:

  • Formation of Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of 4-Fluorophenyl Group : This step often employs electrophilic aromatic substitution methods.
  • Carbohydrazide Formation : The final step involves the reaction of the pyrazole derivative with an appropriate carbonyl compound to yield the carbohydrazide structure.

The compound's structure has been confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, highlighting characteristic functional groups such as C=N and C=O bonds.

Antimicrobial Properties

Recent studies have indicated that 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial activity against various pathogens. In vitro tests demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro assays revealed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study : A study conducted on MCF-7 breast cancer cells indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity.

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an inhibitor of certain enzymes. For instance, molecular docking studies have suggested that this compound can effectively inhibit monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases like Parkinson's disease.

EnzymeInhibition TypeIC50 (µM)
MAO-BCompetitive0.78

Mechanistic Insights

The biological activities of 3-(4-fluorophenyl)-N''-(2-ketoindol-3-yl)-1H-pyrazole-5-carbohydrazide can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, contributing to its anticancer effects.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells.
  • Enzyme Binding : The fluorophenyl group enhances binding affinity to target enzymes through hydrophobic interactions.

Q & A

Q. What purification methods ensure >95% purity for pharmacological studies?

  • Methodology : Use column chromatography (silica gel, gradient elution with CH2Cl2:MeOH 95:5) followed by recrystallization from ethanol/water (8:2). Validate purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~6.2 min) .

Data Analysis and Reporting

Q. How to interpret conflicting NMR data for the pyrazole NH proton?

  • Methodology : Variable-temperature NMR (VT-NMR) can resolve dynamic effects. At 25°C, NH protons may broaden due to exchange; cooling to –10°C sharpens signals. Confirm assignment via 2D NOESY (e.g., correlation between NH and adjacent CH) .

Q. What statistical models are suitable for dose-response analysis?

  • Methodology : Fit data to a four-parameter logistic model (GraphPad Prism):
    Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC50} - X) \times \text{HillSlope}}}
    Report 95% confidence intervals and R² values >0.95 .

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